

2-Pentadecanone odor and flavor profile

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Compound Focus: 2-Pentadecanone

CAS No.: 2345-28-0

Cat. No.: S573501

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Chemical Identity and Properties

The table below summarizes the core identifier and basic physical properties of **2-Pentadecanone**.

Property Type	Value
CAS Registry Number	2345-28-0 [1] [2] [3]
Systematic Name	Pentadecan-2-one [1] [2]
Molecular Formula	$C_{15}H_{30}O$ [1] [2] [3]
Molecular Weight	226.40 g/mol [1] [3] [4]
Physical State	White to almost white solid (powder to crystal) [3] [4]
Melting Point	37 °C to 41 °C [1] [3] [4]
Boiling Point	293 °C to 294 °C @ 760 mmHg [1] [3]
Water Solubility	Insoluble in water [3] / 0.4683 mg/L @ 25°C (est) [1]

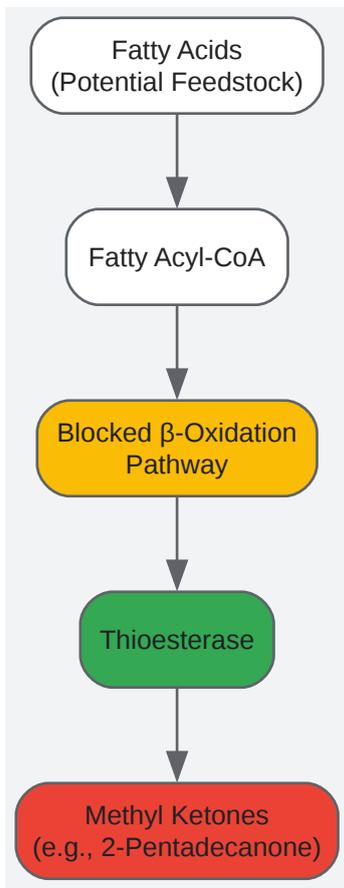
Odor and Flavor Profile

The following table details the sensory characteristics of **2-Pentadecanone** as reported in the databases.

Characteristic	Description
Odor Type	Floral [1] [3]
Odor Description	At 10.00% in dipropylene glycol: fresh jasmin, celery [1] [3]. Also described as fatty, oily, waxy, and burnt [1].
Aroma Threshold	Detection: 1 to 7 ppb. Aroma at 1.0%: chemical-like, fruity green, dairy-like fatty and waxy with blueberry and cognac notes [3].
Flavor Type	Fatty [1]
Taste Description	Fatty, spicy, floral [1]. At 50 ppm: berry, blueberry fruity, waxy fatty, hay-like green with a dairy aftertaste [3].
Primary Uses	Flavoring agent to impart fatty, slightly spicy, and floral nuances in butter, cheese, meat, and various fruit flavors [1] [3].

Biosynthesis Pathway for Production

While not a signaling pathway, one search result [5] reviews the microbial biosynthesis of methyl ketones like **2-Pentadecanone** as promising biofuels. The diagram below outlines the core "fatty acid β -oxidation derived pathway" used in engineered microorganisms.



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Microbial biosynthesis of methyl ketones via the β -oxidation pathway.

This pathway leverages **fatty acyl-CoA** as a primary substrate. It enters a modified **β -oxidation pathway** that is blocked from proceeding to completion, ultimately being converted to methyl ketones by the enzyme **thioesterase** [5]. Optimizing this pathway in microbes like *Saccharomyces cerevisiae* is a key research focus for sustainable production [5].

Information Limitations and Further Research

The search results provide foundational data but lack the depth for a full whitepaper. Key limitations include:

- **No Experimental Protocols:** The search results do not contain detailed methodologies for analysis or synthesis.
- **Limited Recent Data:** Much of the flavor and odor data comes from sources that are several years old and may not reflect the latest research.

- **No Drug Development Context:** The information is centered on **2-Pentadecanone**'s use as a flavoring agent or biofuel precursor, with no mention of pharmacological activity or relevance to drug development.

For the detailed experimental data required by your audience, I suggest:

- **Consulting Specialized Databases:** Search directly in scientific literature databases like PubMed, SciFinder, or Google Scholar for recent journal articles on its analysis in specific matrices (food, botanical extracts).
- **Reviewing Patents:** Search for patents from flavor and fragrance companies, which often contain detailed synthesis and application methods.
- **Supplier Documentation:** Contact chemical suppliers like Sigma-Aldrich, TCI America, or Firmenich directly for technical data sheets (TDS) and certificates of analysis (CoA) which may contain more specific analytical data.

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References

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[thegoodscentcompany.com]
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3. 2345-28-0 | CAS DataBase [chemicalbook.com]
4. 2-Pentadecanone 2345-28-0 | TCI AMERICA [tcichemicals.com]
5. Advances in the microbial biosynthesis of methyl ketones [sciencedirect.com]

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